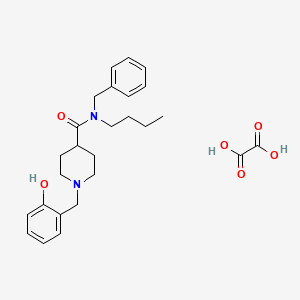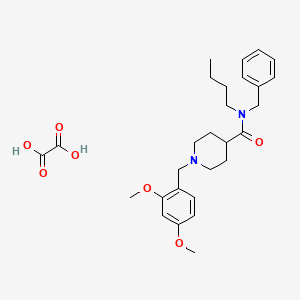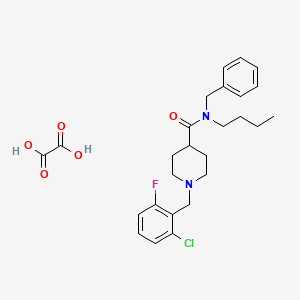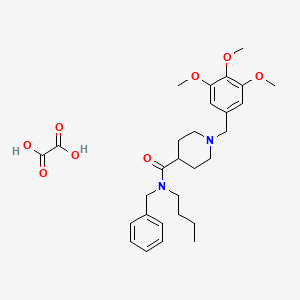
N-benzyl-N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide oxalate
説明
N-benzyl-N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide oxalate, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential application in the field of pain management. BTCP is a potent analgesic agent that exhibits high affinity towards the mu-opioid receptor. It is known to produce long-lasting analgesia with minimal side effects.
作用機序
BTCP acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates the downstream signaling pathways that lead to the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
BTCP produces a range of biochemical and physiological effects. It inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. It also activates the release of endogenous opioids such as enkephalins and endorphins, which further enhance the analgesic effect. BTCP also produces side effects such as sedation, respiratory depression, and constipation.
実験室実験の利点と制限
BTCP has several advantages as a research tool. It is highly potent and produces long-lasting analgesia. It also exhibits high selectivity towards the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain management. However, it also has limitations. It produces side effects such as sedation and respiratory depression, which can limit its use in certain experiments. It also has a high potential for abuse and addiction, which can complicate its use in research.
将来の方向性
There are several areas of future research that can be explored with BTCP. One area of interest is the development of novel analgesic agents that exhibit high selectivity towards the mu-opioid receptor and produce minimal side effects. Another area of interest is the study of the reward pathway in the brain and the development of novel agents that can target this pathway without producing addiction and abuse. Finally, there is a need for further research into the mechanisms of action of BTCP and the development of more effective pain management strategies.
科学的研究の応用
BTCP has been extensively studied for its potential application in the management of pain. It exhibits high affinity towards the mu-opioid receptor and produces long-lasting analgesia. It has been shown to be effective in the treatment of chronic pain conditions such as neuropathic pain, cancer pain, and postoperative pain.
特性
IUPAC Name |
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O.C2H2O4/c1-2-3-15-27(18-20-9-5-4-6-10-20)24(28)21-13-16-26(17-14-21)19-22-11-7-8-12-23(22)25;3-1(4)2(5)6/h4-12,21H,2-3,13-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAGHBORYJAZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950218.png)
![4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950219.png)
![6-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane oxalate](/img/structure/B3950232.png)
![6-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3950237.png)
![N-benzyl-N-butyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950240.png)


![N-benzyl-N-butyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950261.png)





